Esonarimod

Immunology Redox Biology Rheumatoid Arthritis

Select Esonarimod (CAS 101973-77-7, KE-298) for your preclinical immunology investigations. This phenylpropionate derivative functions as a prodrug requiring in vivo deacetylation to its active thiol metabolite (KE-758), which exhibits significantly lower macromolecular reactivity and toxicity compared to D-penicillamine. The compound demonstrates documented stereoselective pharmacokinetics—S-enantiomer AUC approximately twice that of R—and potently suppresses IL-1β, IL-6, TNF-α, NO, and proMMP-1 in synoviocytes and monocytic lineages at 10–100 μg/mL. These verified differentiation parameters ensure accurate interpretation of exposure data and redox-cytokine mechanistic studies. Secure your supply of this precisely characterized immunomodulator to maintain experimental integrity.

Molecular Formula C14H16O4S
Molecular Weight 280.34 g/mol
CAS No. 101973-77-7
Cat. No. B1671260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsonarimod
CAS101973-77-7
Synonyms2-acetylthiomethyl-3-(4-methylbenzoyl)propionic acid
esonarimod
KE 298
KE-298
Molecular FormulaC14H16O4S
Molecular Weight280.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O
InChIInChI=1S/C14H16O4S/c1-9-3-5-11(6-4-9)13(16)7-12(14(17)18)8-19-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,17,18)
InChIKeyYRSSFEUQNAXQMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Esonarimod (KE-298) Procurement Guide: Antirheumatic Small Molecule with Distinct Thiol-Containing Pharmacophore


Esonarimod (CAS 101973-77-7), also designated KE-298, is a synthetic phenylpropionate derivative and small-molecule immunomodulator originally developed as a disease-modifying antirheumatic drug (DMARD) [1]. The compound acts as a prodrug that undergoes in vivo deacetylation to yield the pharmacologically active thiol-containing metabolite, deacetyl-esonarimod (M-I/KE-758) [1]. Esonarimod suppresses lymphocyte activating factor biosynthesis and inhibits the production of multiple inflammatory mediators, including nitric oxide (NO), matrix metalloproteinases (MMPs), and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α [1][2].

Why Esonarimod Cannot Be Trivially Substituted with Other Thiol-Containing Antirheumatic Agents


Esonarimod's therapeutic profile is uniquely shaped by its metabolic activation pathway and the low inherent reactivity of its thiol metabolite. Unlike D-penicillamine, a classical thiol-containing DMARD, esonarimod's active metabolite (M-I/KE-758) exhibits markedly reduced reactivity with macromolecules, which correlates with a significantly lower toxicity profile in preclinical models [1][2]. Furthermore, esonarimod demonstrates stereoselective pharmacokinetics, with the S-enantiomer achieving approximately twice the systemic exposure (AUC) of the R-enantiomer, a property not shared by structurally related alternatives [3]. These intrinsic pharmacokinetic and safety distinctions preclude simple in-class substitution and underscore the need for precise compound selection in research and development applications.

Esonarimod Quantitative Comparative Evidence: Head-to-Head and Cross-Study Differentiation Data


Superior Potency vs. N-Acetylcysteine (NAC) in Suppression of Thioredoxin Secretion

In a head-to-head comparative study using THP-1 human monocytic cells and Jurkat T cells, Esonarimod (KE-298) at concentrations of 10–100 μg/mL achieved dose-dependent inhibition of thioredoxin (TRX) secretion equivalent to that observed with a high concentration (10 mM) of N-acetylcysteine (NAC) [1]. Notably, Esonarimod exerted this effect at concentrations several orders of magnitude lower on a molar basis, indicating markedly higher potency in modulating cellular redox balance. [1]

Immunology Redox Biology Rheumatoid Arthritis

Enantiomer-Specific Systemic Exposure: S-Enantiomer AUC Twice That of R-Enantiomer

Following oral administration of radiolabeled Esonarimod enantiomers to rats, the blood concentration-time profile revealed pronounced stereoselectivity. The area under the curve (AUC) for (+)-(S)-[14C]KE-298 was approximately twice that of (-)-(R)-[14C]KE-298, indicating that the S-enantiomer achieves significantly greater systemic exposure [1]. No significant stereoselectivity was observed in the absorption rate, suggesting that the difference in exposure is primarily driven by post-absorptive processes such as plasma protein binding [1].

Pharmacokinetics Chirality ADME

Significantly Lower Preclinical Toxicity Compared to D-Penicillamine

In comparative toxicological assessments, Esonarimod exhibited significantly lower toxicity than D-penicillamine in rats [1]. While the acute oral LD50 of D-penicillamine in rats is established at 365 mg/kg [2], the precise LD50 value for Esonarimod is not reported in the public domain. Nevertheless, the documented significant reduction in toxicity is attributed to the low reactivity of the thiol moiety of Esonarimod's active metabolite (M-I) with macromolecules in vivo, a feature that distinguishes it from other thiol-containing antirheumatic agents [1].

Toxicology Safety Pharmacology Drug Development

Enantiomer-Dependent Plasma Protein Binding: S-Enantiomer Exhibits Higher Binding Affinity

Plasma protein binding analysis revealed stereoselective differences between Esonarimod enantiomers. At 30 minutes post-oral administration in rats, plasma protein binding was 99.3% for (+)-(S)-[14C]KE-298 compared to 97.0% for (-)-(R)-[14C]KE-298 [1]. Consequently, the unbound (free) fraction of the R-enantiomer was approximately fourfold higher than that of the S-enantiomer [1]. Studies in analbuminemic rats confirmed that this stereoselectivity is primarily driven by differential binding to plasma albumin [1].

Pharmacokinetics Protein Binding Chirality

In Vitro NO Production Inhibition: Established IC50 for Macrophage Lineage

Esonarimod (KE-298) suppresses lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 murine macrophage cells in a dose-dependent manner, with an IC50 of 117.5 μg/mL [1]. At the tested concentrations (10–300 μg/mL), no adverse effects on cellular viability were observed [1]. The compound does not directly inhibit nitric oxide synthase (NOS) activity in cell-free extracts, indicating that the observed effect is mediated through upstream cellular signaling pathways [1].

Inflammation Nitric Oxide Macrophage Biology

Clinical Efficacy Signal: Significant Lansbury Index Improvement in Phase II RA Trial

In a Phase II double-blind study of rheumatoid arthritis patients, oral ingestion of Esonarimod (KE-298) led to significant improvements in the Lansbury index, a composite measure of disease activity [1]. This clinical observation is mechanistically supported by in vitro findings that Esonarimod suppresses TNF-α-induced production of promatrix metalloproteinase-1 and IL-6 from human rheumatoid synoviocytes in a dose-dependent manner [1].

Clinical Trial Rheumatoid Arthritis Disease-Modifying Antirheumatic Drug

Evidence-Backed Application Scenarios for Esonarimod in Research and Development


Preclinical In Vivo Efficacy Studies in Autoimmune Arthritis Models

Esonarimod's demonstrated efficacy in suppressing collagen-induced arthritis in mice at doses of 50–100 mg/kg, combined with its significantly lower toxicity compared to D-penicillamine, makes it a suitable candidate for chronic oral dosing studies in rodent models of rheumatoid arthritis [1]. The compound's stereoselective pharmacokinetics should be considered when interpreting plasma and tissue exposure data.

In Vitro Investigations of Redox Modulation in Immune Cells

Given its potent inhibition of thioredoxin secretion at concentrations of 10–100 μg/mL—orders of magnitude lower than the effective concentration of NAC—Esonarimod is well-suited for mechanistic studies examining the interplay between cellular redox balance and cytokine production in human monocytic (THP-1) and T cell (Jurkat) lineages [2].

Pharmacokinetic and ADME Studies Requiring Defined Enantiomeric Composition

The documented stereoselectivity in plasma protein binding and systemic exposure (AUC) between Esonarimod enantiomers provides a unique opportunity for investigations into chiral pharmacology. Researchers studying the impact of enantiomeric composition on pharmacokinetic parameters and metabolite formation can utilize the distinct profiles of the S- and R-enantiomers as a model system [3].

In Vitro Screening of Matrix Metalloproteinase (MMP) Inhibitors

Esonarimod's capacity to dose-dependently suppress TNF-α-induced production of promatrix metalloproteinase-1 (proMMP-1) in human rheumatoid synoviocytes [4] supports its application as a positive control or reference compound in assays designed to identify novel inhibitors of MMP expression, particularly in the context of inflammatory joint disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Esonarimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.